Sulfo-SDA(Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4'-azipentanoate)
Description
Sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA), also known as Sulfo-NHS-Diazirine, is a heterobifunctional photoactivatable cross-linker combining an amine-reactive sulfo-N-hydroxysuccinimide (NHS) ester and a diazirine group. The NHS ester reacts with primary amines (e.g., lysine residues), while the diazirine generates a highly reactive carbene intermediate upon UV irradiation (365 nm), enabling covalent bonding with proximal residues irrespective of their chemical nature . This broad reactivity distinguishes Sulfo-SDA from traditional cross-linkers, as it captures interactions across diverse amino acids, including non-lysine residues .
Sulfo-SDA’s sulfonate group enhances water solubility, making it suitable for aqueous biological systems . Its applications span structural biology, proteomics, and protein interaction studies, particularly in complex environments like human serum . For example, in human serum albumin (HSA), Sulfo-SDA generated 500 cross-linked residue pairs at 5% false discovery rate (FDR), compared to only 3 pairs with benzophenone-based cross-linkers .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10N3NaO7S |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
sodium;1-[3-(3-methyldiazirin-3-yl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C9H11N3O7S.Na/c1-9(10-11-9)3-2-7(14)19-12-6(13)4-5(8(12)15)20(16,17)18;/h5H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
KTYCFZFVXSHAGH-UHFFFAOYSA-M |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-SDA involves the reaction of sulfosuccinimidyl esters with diazirine-containing compounds. The process typically includes the following steps:
Formation of Sulfosuccinimidyl Ester: This involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a base to form the NHS ester.
Introduction of Diazirine Group: The NHS ester is then reacted with a diazirine-containing compound under controlled conditions to form the final product, Sulfo-SDA.
The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of Sulfo-SDA follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and high purity.
Purification Steps: Including crystallization and chromatography to remove impurities and by-products.
Quality Control: Ensuring the product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sulfo-SDA undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoreactive Crosslinking: The diazirine group forms covalent bonds with various amino acid side chains or peptide backbones upon activation with UV light (330-370 nm).
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9.
UV Light: Activates the diazirine group for crosslinking reactions.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Crosslinked Proteins: Resulting from the UV-activated diazirine group.
Scientific Research Applications
Key Features
- Versatile Crosslinking : Sulfo-SDA can conjugate proteins to various other biomolecules.
- Photoactivation : The diazirine group allows for controlled activation using UV light.
- Reversible Crosslinking : Some derivatives enable cleavage under reducing conditions, enhancing experimental flexibility.
Protein-Protein Interaction Studies
Sulfo-SDA has been employed to elucidate protein-protein interactions through crosslinking mass spectrometry. For instance, a study demonstrated that using Sulfo-SDA allowed the identification of multiple crosslinks between proteins involved in transcription regulation, revealing critical interaction networks .
Case Study: SNAPc-DNA Complex
In a detailed analysis of the SNAPc-DNA complex, researchers utilized Sulfo-SDA for crosslinking followed by mass spectrometric analysis. This approach identified 260 crosslinks that provided insights into the spatial arrangement of protein residues within the complex .
Structural Biology
The compound is instrumental in structural biology for mapping protein conformations and dynamics. A notable application involved studying pH-dependent conformational changes in human serum albumin and cytochrome C using quantitative crosslinking mass spectrometry (QCLMS). The researchers could pinpoint specific regions undergoing structural changes due to varying pH levels .
Data Table: Crosslinks Identified
| Protein | pH Condition | Number of Crosslinks |
|---|---|---|
| Human Serum Albumin | pH 4 | 150 |
| Human Serum Albumin | pH 7 | 200 |
| Cytochrome C | pH 6 | 180 |
Functionalization of Biomaterials
Sulfo-SDA is also used in the functionalization of hydrogels for cell culture applications. It allows for the covalent attachment of extracellular matrix proteins like fibronectin to hydrogels, facilitating studies on cell behavior in engineered environments. One study demonstrated that hydrogels functionalized with fibronectin via Sulfo-SDA supported enhanced cell adhesion and proliferation compared to unmodified controls .
Case Study: Hydrogel Functionalization
In this application, fibronectin was crosslinked to a hydrogel surface using Sulfo-SDA at a molar ratio of 1:480. Post-functionalization analysis revealed uniform distribution and effective cell attachment capabilities .
Investigating Protein Dynamics
Recent advancements have leveraged Sulfo-SDA to investigate dynamic processes within proteins. A study highlighted its use in analyzing the FA core complex's structure, where it identified over 3,000 crosslinks compared to fewer than 900 when using traditional crosslinkers like BS3 . This significant increase in detected interactions underscores Sulfo-SDA's efficacy in capturing transient or weak interactions.
Data Table: Crosslinking Efficiency Comparison
| Crosslinker | Number of Detected Crosslinks |
|---|---|
| Sulfo-SDA | 3,459 |
| BS3 | 843 |
Mechanism of Action
Sulfo-SDA exerts its effects through a two-step mechanism:
NHS Ester Reaction: The NHS ester group reacts with primary amines to form covalent amide bonds.
Diazirine Activation: Upon exposure to UV light, the diazirine group forms covalent bonds with various amino acid side chains or peptide backbones, leading to crosslinking.
Comparison with Similar Compounds
Key Differentiators :
- Sulfo-SDA vs. NHS-Ester Homobifunctional Cross-Linkers (e.g., BS3, DSS): Traditional homobifunctional NHS esters (e.g., BS3) target lysine-lysine pairs, limiting cross-link density. In HSA, BS3 yielded 0.07 cross-links per residue, while Sulfo-SDA achieved 2.5 cross-links per residue due to its diazirine-mediated promiscuity . Advantage: Sulfo-SDA’s carbene reacts with C-H, N-H, and O-H bonds, enabling residue-agnostic cross-linking . Limitation: Lack of MS-cleavable groups complicates cross-link identification compared to disuccinimidyl sulfoxide (DSSO) .
- Sulfo-SDA vs. Benzophenone Cross-Linkers (e.g., Carboxy-Benzophenone-Succinimide): Benzophenone derivatives require prolonged UV exposure (≥350 nm) and exhibit lower efficiency. A study using carboxy-benzophenone-succinimide identified only 3 cross-links in HSA, whereas Sulfo-SDA produced 500 . Advantage: Diazirine’s rapid activation (minutes vs. hours for benzophenone) minimizes protein damage .
- Sulfo-SDA vs. Other Diazirine Cross-Linkers (e.g., SDA, Sulfo-LC-SDA, Sulfo-SDAD): SDA: Lacks sulfonate group, reducing water solubility . Sulfo-LC-SDA: Features a longer spacer arm (6-(4,4'-azipentanamido)hexanoate), enhancing reach for distal interactions . Sulfo-SDAD: Incorporates a disulfide bond for reducible cross-links, aiding MS analysis .
Structural and Functional Properties
Table 1: Comparative Analysis of Cross-Linkers
Limitations :
- MS Identification Challenges: Non-cleavable cross-links require advanced search algorithms and high-resolution MS .
- Optimization Required : Cross-linking efficiency depends on molar ratios (e.g., 100–2000-fold excess) and UV exposure time .
Research Findings and Case Studies
- Human Serum Albumin (HSA) : Sulfo-SDA cross-linking in serum revealed structural flexibility under physiological conditions, unachievable with traditional reagents .
- pH-Dependent Conformational Changes : Quantified cross-link abundance shifts in HSA at varying pH levels, demonstrating Sulfo-SDA’s utility in dynamic studies .
- False Negatives : In the Cft2-Mpe1 interaction study, Sulfo-SDA failed to detect cross-links, highlighting context-dependent limitations .
Biological Activity
Sulfo-SDA , or sulfosuccinimidyl 4,4'-azipentanoate , is a novel heterobifunctional crosslinker that combines amine-reactive chemistry with photoreactive diazirine groups. This compound is designed for use in biological research to facilitate the study of protein interactions, conformational changes, and dynamics within cellular environments. Its unique properties make it a valuable tool for researchers investigating complex biological systems.
- Molecular Formula : C₉H₁₁N₃O₇S
- Molecular Weight : 327.25 g/mol
- Solubility : Water-soluble due to the sulfonate group, enhancing its utility in biological applications.
- Activation : Crosslinking is activated by long-wave UV light (330-370 nm).
Table 1: Chemical Characteristics of Sulfo-SDA
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₇S |
| Molecular Weight | 327.25 g/mol |
| Solubility | Water-soluble |
| Activation Wavelength | 330-370 nm |
Sulfo-SDA functions through a two-step mechanism:
- Amine Reaction : The NHS ester group reacts with primary amines at neutral pH, forming stable covalent amide bonds.
- Photoreactive Activation : Upon exposure to UV light, the diazirine group becomes reactive, allowing it to form covalent bonds with various amino acid side chains or peptide backbones.
This dual reactivity enhances its versatility in crosslinking applications, particularly in studying protein-protein interactions and conformational states.
Applications in Research
- Protein-Protein Interactions : Sulfo-SDA has been utilized in studies to capture transient interactions between proteins, providing insights into cellular signaling pathways and complex formation.
- Conformational Studies : It allows researchers to investigate conformational changes in proteins under different conditions, aiding in the understanding of protein folding and misfolding diseases.
Case Study: Protein Condensation Dynamics
In a recent study examining the role of chaperones in protein condensation dynamics, researchers employed Sulfo-SDA to crosslink proteins involved in phase separation processes. The findings revealed that chaperones could prevent aberrant phase transitions by stabilizing protein conformations, as demonstrated through crosslinking data and mass spectrometry analysis .
Table 2: Summary of Research Findings Using Sulfo-SDA
| Study Focus | Key Findings |
|---|---|
| Protein-Protein Interactions | Captured transient interactions using crosslinking. |
| Conformational Changes | Revealed stabilization effects by chaperones. |
| Phase Separation Dynamics | Demonstrated prevention of aberrant transitions. |
Comparative Analysis with Other Crosslinkers
Sulfo-SDA offers several advantages over traditional crosslinkers:
Table 3: Comparison of Crosslinkers
| Feature | Sulfo-SDA | Traditional Crosslinkers (e.g., DSS) |
|---|---|---|
| Solubility | Water-soluble | Varies |
| Reactivity | Heterobifunctional | Typically limited |
| Photostability | High | Variable |
| Activation Method | UV light | Chemical |
Q & A
Q. What are the key chemical properties of Sulfo-SDA that make it suitable for protein crosslinking in structural studies?
Sulfo-SDA is a heterobifunctional crosslinker combining a sulfo-NHS ester (reacting with primary amines) and a photoactivatable diazirine group. The NHS ester forms stable amide bonds with lysine residues at pH 7–9, while UV activation (365 nm) generates a reactive carbene species from the diazirine, enabling non-specific covalent bonding with any proximal amino acid. This dual functionality allows for high-density crosslinking, critical for resolving dynamic protein structures and interactions . Its sulfonate group enhances water solubility, making it ideal for extracellular or serum-based studies .
Q. How should Sulfo-SDA be stored and handled to maintain its reactivity in experimental settings?
Sulfo-SDA is moisture-sensitive and must be stored desiccated at 2–8°C. Before use, equilibrate the vial to room temperature to avoid condensation. Prepare fresh solutions in DMSO or DMF (not water) and avoid stock solution storage. Post-reaction, reseal the vial with desiccant and return to recommended storage conditions .
Q. What experimental parameters should be optimized when designing a Sulfo-SDA crosslinking protocol?
- pH : NHS ester reactivity is optimal at pH 7–8.
- Molar ratios : Use 100–2000-fold molar excess of Sulfo-SDA to target protein, depending on complex size and solvent accessibility (e.g., 8 µM FA core complex with 100–2000× Sulfo-SDA) .
- UV activation : 365 nm for 15–20 minutes, balancing crosslinking efficiency and protein denaturation risks .
- Quenching : Use Tris-HCl (40–100 mM final concentration) to terminate NHS ester reactions .
Advanced Research Questions
Q. How does Sulfo-SDA improve structural resolution in crosslinking mass spectrometry (CLMS) compared to traditional homobifunctional reagents like BS3?
Sulfo-SDA’s diazirine group generates high-density crosslinks (10–100× more than BS3) by reacting non-specifically with any amino acid, overcoming limitations of lysine-directed homobifunctional reagents. This enables de novo tertiary structure determination, as demonstrated for human serum albumin (HSA) with RMSD values of 2.5–3.4 Å relative to crystal structures . The two-step reaction (NHS ester followed by UV activation) also allows temporal control, reducing non-specific aggregation .
Q. How can researchers optimize Sulfo-SDA crosslinking conditions to balance reaction efficiency and non-specific binding in complex biological samples?
- Stepwise incubation : Pre-react the NHS ester with lysine residues (30 min, RT) before UV activation to minimize random carbene reactions .
- pH modulation : Adjust post-NHS reaction pH (4–10) to study conformational changes while maintaining crosslinking specificity .
- Concentration gradients : Titrate Sulfo-SDA (e.g., 1:0.07 to 1:1.4 w/w ratios) to identify saturating but non-denaturing conditions .
- Crosslinker removal : Use desalting columns (e.g., Zeba Spin) post-reaction to eliminate unreacted Sulfo-SDA and reduce background noise .
Q. What strategies are effective in mitigating false discovery rates (FDR) when analyzing high-density crosslinking data generated with Sulfo-SDA?
- Model-based search (MBS) : Integrate structural predictions (e.g., from AlphaFold) to prioritize physiologically plausible crosslinks .
- DIA workflows : Use data-independent acquisition mass spectrometry with spectral libraries to improve crosslink identification reproducibility .
- Redundancy filters : Require ≥2 unique peptides per crosslink and validate against negative controls (e.g., UV-only samples) .
Q. How does Sulfo-SDA enable the study of protein dynamics in native environments like blood serum?
Sulfo-SDA’s diazirine group captures transient interactions in physiological conditions without perturbing native conformations. For example, HSA domain structures resolved in serum (RMSD 3.5–5.2 Å) retained accuracy comparable to purified samples, demonstrating its utility for in situ structural biology . Its sulfonate group prevents membrane permeability, restricting crosslinking to extracellular compartments .
Methodological Considerations
Q. How should researchers address contradictions in crosslink identification between Sulfo-SDA and other reagents?
- Orthogonal validation : Combine CLMS data with NMR or cryo-EM to resolve ambiguities (e.g., false positives from carbene reactions) .
- Control experiments : Compare Sulfo-SDA results with homobifunctional reagents (e.g., BS3) to distinguish specific lysine-lysine crosslinks from diazirine-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
